molecular formula C13H10F3NO4 B8643238 3-(Trifluoromethyl)pent-1-YN-3-YL 4-nitrobenzoate

3-(Trifluoromethyl)pent-1-YN-3-YL 4-nitrobenzoate

Cat. No.: B8643238
M. Wt: 301.22 g/mol
InChI Key: OIZAHVWRMWYJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)pent-1-YN-3-YL 4-nitrobenzoate is a useful research compound. Its molecular formula is C13H10F3NO4 and its molecular weight is 301.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10F3NO4

Molecular Weight

301.22 g/mol

IUPAC Name

3-(trifluoromethyl)pent-1-yn-3-yl 4-nitrobenzoate

InChI

InChI=1S/C13H10F3NO4/c1-3-12(4-2,13(14,15)16)21-11(18)9-5-7-10(8-6-9)17(19)20/h1,5-8H,4H2,2H3

InChI Key

OIZAHVWRMWYJDL-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-(trifluoromethyl)-1-(trimethylsilyl)pent-1-yn-3-ol (10.5 g, 46.9 mmol) in DMF (140 mL), sodium hydride (60% in oil, 1.9 g, 46.9 mmol) was added portionwise. After 25 min stirring, a solution of 4-nitrobenzoyl chloride (8.7 g, 46.9 mmol) in 50 mL DMF was added slowly. The reaction mixture was then stirred at room temperature for 2 hours. The reaction mixture was quenched with pH 7 buffer 25% NH4OAc aq solution (500 mL) and the product was extracted with diethyl ether (4×), washed with water (3×) and brine, dried over MgSO4, filtered and concentrated. The crude residue obtained was purified by column chromatography (Ethyl acetate/hexanes, 15:85). 1H NMR (400 MHz, acetone-d6): 8.45 (d, 2H), 8.27 (d, 2H), 3.69 (s, 1H), 2.60-2.40 (m, 2H), 1.16 (t, 3H).
Name
3-(trifluoromethyl)-1-(trimethylsilyl)pent-1-yn-3-ol
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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